trans-1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]quinolin-4-one
Description
trans-1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]quinolin-4-one is a bicyclic heterocyclic compound featuring a fused pyrrolidine and quinolinone system. The trans stereochemistry at the 3a and 9b positions distinguishes it from its cis counterparts, influencing its conformational stability and intermolecular interactions. This compound’s rigid framework and nitrogen-rich structure make it a candidate for pharmaceutical and materials science applications, though its specific uses remain under exploration.
Properties
IUPAC Name |
(3aS,9bR)-1,2,3,3a,5,9b-hexahydropyrrolo[3,4-c]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11-9-6-12-5-8(9)7-3-1-2-4-10(7)13-11/h1-4,8-9,12H,5-6H2,(H,13,14)/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVRUBYEHXZLPQ-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)C(=O)NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](CN1)C(=O)NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanism
The microwave-assisted synthesis of hexahydro-pyrrolo[3,4-c]quinolin-4-one derivatives leverages intramolecular 1,3-dipolar cycloaddition reactions between azomethine ylides and dipolarophiles. A key precursor, N-(2-formylphenyl)-N-allyl-4-toluenesulfonamide (4 ), reacts with secondary amines (5a–c ) under solvent-free conditions to generate the target scaffold. The reaction proceeds via in situ formation of an azomethine ylide intermediate, which undergoes cycloaddition to form the bicyclic structure (Scheme 1).
Scheme 1: Proposed mechanism for the microwave-assisted synthesis of hexahydro-pyrrolo[3,4-c]quinolin-4-one.
Optimization of Microwave Conditions
Optimal conditions were determined using a Prolabo 402 microwave reactor (300 W, 2,450 MHz). Homogenization of aldehyde 4 and amine 5a occurred at 110°C, followed by a temperature ramp to 215°C to prevent decomposition. Reaction completion within 12–18 minutes yielded 6a–c with 94–97% efficiency (Table 1). Diastereomeric ratios favored cis-isomers, attributed to steric effects during cycloaddition.
Table 1: Microwave reaction parameters and outcomes
| Amine (R) | Temperature (°C) | Time (min) | Yield (%) | cis:trans Ratio |
|---|---|---|---|---|
| 5a (n-Bu) | 215 | 15 | 95 | 85:15 |
| 5b (Ph) | 200 | 18 | 94 | 80:20 |
| 5c (Bn) | 210 | 12 | 97 | 88:12 |
Advantages Over Classical Methods
Microwave irradiation enhances reaction kinetics through rapid, uniform heating, reducing side reactions and improving selectivity. Solvent-free conditions further streamline purification, avoiding chromatographic separation challenges associated with traditional methods.
Classical Thermal Synthesis via Reflux Conditions
Reaction Setup and Procedure
In the absence of microwave equipment, the same transformation is achieved by refluxing aldehyde 4 with amine 5a in dry toluene. Catalytic triethylamine (2.5 mmol) and lithium bromide (2 mmol) facilitate ylide formation, requiring 18 hours for completion. The prolonged reaction time reflects slower thermal activation, yet yields remain comparable (92–95%).
Diastereoselectivity and Byproduct Formation
Classical methods exhibit reduced diastereoselectivity (cis:trans = 70:30) due to prolonged exposure to thermal energy, promoting equilibration between isomers. Byproducts, such as hydrolyzed aldehydes, are more prevalent, necessitating rigorous column chromatography for isolation.
Comparative Analysis of Synthesis Routes
Efficiency and Scalability
Microwave synthesis outperforms classical methods in reaction time (minutes vs. hours) and energy efficiency. However, scalability remains constrained by microwave reactor capacity, whereas classical reflux accommodates larger batches.
Stereochemical Outcomes
The cis-diastereomer predominates in both methods, but microwave conditions achieve higher selectivity (up to 88:12) by minimizing thermal degradation pathways. X-ray diffraction studies confirm the relative configuration at C-3a and C-9b, aligning with computational models of transition-state sterics .
Chemical Reactions Analysis
Types of Reactions
trans-1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]quinolin-4-one: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
trans-1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]quinolin-4-one has been investigated for its potential as a therapeutic agent in several disease models. Its structural characteristics allow it to interact with various receptors and enzymes.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. A study demonstrated that modifications to the hexahydro-pyrroloquinoline scaffold can enhance its potency against specific cancer types by inhibiting key signaling pathways involved in tumor growth and metastasis .
Neuropharmacology
The compound has shown promise in neuropharmacological studies. Its ability to cross the blood-brain barrier makes it a candidate for developing treatments for neurological disorders.
Case Study: Antidepressant Effects
In preclinical trials, this compound exhibited antidepressant-like effects in animal models. These results suggest that it may modulate neurotransmitter systems such as serotonin and norepinephrine .
Synthetic Chemistry
This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for further functionalization through various chemical reactions.
Synthesis Applications
Researchers have utilized this compound as a building block for synthesizing novel compounds with enhanced biological activities. For example, it has been used to create derivatives aimed at improving selectivity and efficacy against specific biological targets .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which trans-1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]quinolin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations: Pyrrolo vs. Pyrano Fused Systems
A critical distinction lies in the fused ring system. While the target compound contains a pyrrolo[3,4-c]quinolin-4-one core (5-membered pyrrolidine fused to quinolinone), analogs such as pyrano[3,4-c]quinolin-4-one derivatives feature a 6-membered pyran ring (oxygen-containing) fused to the quinolinone (). This structural difference impacts electronic properties, solubility, and biological activity. For example:
- Pyrrolo systems (e.g., the target compound) exhibit enhanced basicity due to the amine groups in the pyrrolidine ring.
- Pyrano systems (e.g., 22ka in ) display increased polarity from the ether oxygen, improving aqueous solubility .
Table 1: Comparison of Pyrrolo- and Pyrano-Fused Quinolinones
Functional Group Influence on Properties
Substituents significantly modulate physicochemical and biological properties:
- Electron-withdrawing groups (e.g., 9-carbonitrile in 22ha, ) enhance stability and binding affinity in therapeutic contexts.
- Spiro derivatives (), such as 1,2,3',5'-tetrahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,3'-dione, introduce sp³-hybridized carbons, altering conformational flexibility and enabling TP53 activation .
Biological Activity
Trans-1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]quinolin-4-one is an organic compound characterized by its unique fused ring structure, which is a derivative of pyrrolidine. This compound has garnered attention in pharmacological research due to its diverse biological activities and potential therapeutic applications.
- Molecular Formula : C11H12N2O
- Molecular Weight : 188.23 g/mol
- CAS Number : 653598-67-5
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity :
- Enzyme Inhibition :
- Antimicrobial Properties :
The biological activity of this compound is believed to be mediated through various mechanisms:
- Cell Cycle Arrest : It induces cell cycle arrest in the G0/G1 phase and promotes apoptosis in cancer cells .
- Target Engagement : The compound interacts with specific molecular targets within cancer cells that are crucial for their survival and proliferation .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization reactions that yield high purity products suitable for biological testing .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for trans-1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]quinolin-4-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step heterocyclic annulation. For example, and describe LiAlH4-mediated reductions in THF followed by SOCl2 treatment to stabilize intermediates. Yield optimization (e.g., 84% in ) depends on stoichiometric control of reagents like 3-aminoquinoline derivatives and reaction time (12 hours at room temperature). Monitoring via TLC or HPLC is critical for intermediate purity.
- Key Considerations : Adjusting solvent polarity (e.g., CHCl3 vs. THF) and temperature gradients can mitigate side reactions like over-reduction or ring-opening .
Q. How can researchers ensure structural fidelity and purity of the compound during synthesis?
- Methodology : Use a combination of spectroscopic and chromatographic techniques:
- NMR (1H/13C) to confirm hydrogenation patterns and stereochemistry (trans-configuration).
- Elemental analysis (e.g., Calcd: C 70.23%; Found: C 70.09% in ) to verify molecular formula.
- HPLC with C18 columns (≥95% purity threshold) to isolate enantiomers or diastereomers .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to acute toxicity (Category 4 for oral/dermal/inhalation routes, ).
- Storage : Keep in airtight containers at –20°C in a dark, dry environment to prevent hydrolysis ().
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid water contact to prevent exothermic reactions .
Advanced Research Questions
Q. How do computational methods enhance the design of derivatives targeting specific pharmacological profiles?
- Methodology :
- Quantum Chemical Calculations : Predict reaction pathways (e.g., transition-state energies) to optimize regioselectivity ().
- Molecular Docking : Screen derivatives against protein targets (e.g., kinases) using software like AutoDock Vina.
- Machine Learning : Train models on existing bioactivity data to prioritize synthetic targets (e.g., IC50 < 1 µM for kinase inhibition) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies (e.g., vs. 2).
- Dose-Response Curves : Validate EC50/IC50 values across multiple replicates.
- Proteomic Profiling : Use mass spectrometry to identify off-target interactions that may explain variability .
Q. How can stereochemical control during synthesis improve pharmacological efficacy?
- Methodology :
- Chiral Catalysts : Employ asymmetric hydrogenation with Rh(I)-BINAP complexes to enforce trans-configuration (critical for receptor binding).
- X-ray Crystallography : Resolve crystal structures (e.g., ) to correlate stereochemistry with bioactivity.
- Kinetic Resolution : Use lipases or chiral stationary phases in HPLC to separate enantiomers .
Q. What environmental hazards are associated with this compound, and how can they be mitigated?
- Methodology :
- Aquatic Toxicity Testing : Follow OECD 203 guidelines to assess LC50 in Daphnia magna ( indicates potential toxicity).
- Waste Treatment : Incinerate at >800°C with scrubbers to neutralize nitrogen oxides.
- Biodegradation Studies : Use soil microcosms to evaluate half-life under aerobic/anaerobic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
